molecular formula C9H11N3O3 B3721300 2-hydroxy-3-methoxybenzaldehyde semicarbazone CAS No. 58336-41-7

2-hydroxy-3-methoxybenzaldehyde semicarbazone

Cat. No. B3721300
CAS RN: 58336-41-7
M. Wt: 209.20 g/mol
InChI Key: AKOBNBQXPXQGHZ-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-methoxybenzaldehyde semicarbazone, also known as salicylaldehyde semicarbazone, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It is a semicarbazone derivative of salicylaldehyde, and its synthesis method and properties have been extensively studied.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde semicarbazone is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. Its anticancer properties are thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-3-methoxybenzaldehyde semicarbazone can affect various biochemical and physiological processes in living organisms. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell death in cancer cells. In addition, it has been shown to have antioxidant properties and to inhibit the production of nitric oxide, a molecule involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-3-methoxybenzaldehyde semicarbazone in lab experiments is its relatively low cost and availability. It is also easy to synthesize and purify. However, one limitation is its low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-3-methoxybenzaldehyde semicarbazone. One area of research is the development of new derivatives of the compound with improved properties. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, more research is needed to fully understand its mechanism of action and its effects on living organisms.

Scientific Research Applications

2-hydroxy-3-methoxybenzaldehyde semicarbazone has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to possess antimicrobial, antifungal, and anticancer properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, it has been studied as a potential precursor for the synthesis of other compounds.

properties

IUPAC Name

[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(8(7)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBNBQXPXQGHZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425257
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58336-41-7
Record name Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3-METHOXYBENZALDEHYDE SEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 2
Reactant of Route 2
2-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 3
2-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 4
Reactant of Route 4
2-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 5
Reactant of Route 5
2-hydroxy-3-methoxybenzaldehyde semicarbazone
Reactant of Route 6
2-hydroxy-3-methoxybenzaldehyde semicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.